Product packaging for 2-Fluoro-6-nitrophenylacetonitrile(Cat. No.:CAS No. 105003-93-8)

2-Fluoro-6-nitrophenylacetonitrile

Cat. No.: B2795911
CAS No.: 105003-93-8
M. Wt: 180.138
InChI Key: KLWFTTRSKJXYMM-UHFFFAOYSA-N
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Description

Contextual Significance of Activated Nitriles in Modern Organic Synthesis

Activated nitriles are a class of organic compounds that are indispensable in the synthesis of heterocyclic compounds. bldpharm.com Their versatility is a cornerstone of medicinal chemistry and drug discovery programs. The nitrile group, when positioned near electron-withdrawing groups, exhibits enhanced reactivity, making it a valuable functional group for constructing complex molecular architectures. bldpharm.com

The reactivity of the nitrile group is multifaceted. It possesses a nucleophilic nitrogen atom and an electrophilic carbon center, and the triple bond has π-coordinating capabilities. prepchem.com This allows nitriles to participate in a wide array of chemical transformations, including:

Cycloaddition reactions: Such as [2+2+2], [3+2], and [4+2] cycloadditions to form various carbo- and heterocycles. prepchem.com

Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions. sigmaaldrich.com

Reduction: Formation of primary amines using strong reducing agents like lithium aluminum hydride. sigmaaldrich.com

Reactions with organometallics: Grignard and organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis. sigmaaldrich.com

The activation of the nitrile group can be achieved through various means, including protonation, coordination to a Lewis acid, or the intramolecular electronic effects of substituents on an aromatic ring. sigmaaldrich.comgoogle.com For instance, the presence of a nitro group, as seen in 2-Fluoro-6-nitrophenylacetonitrile, significantly activates the benzylic position, facilitating the deprotonation and subsequent reaction of the α-carbon.

Overview of Arylacetonitrile Derivatives in Contemporary Chemical Research

Arylacetonitriles, which are derivatives of acetonitrile (B52724) with an aryl group substitution, are crucial building blocks in organic synthesis. chemicalbook.com Their importance stems from their synthetic versatility, relative ease of preparation, and multiple modes of reactivity. chemicalbook.com These compounds are precursors to a wide range of biologically active molecules and are frequently employed in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comchemicalbook.com

The development of efficient methods for synthesizing arylacetonitriles is an active area of research. chemicalbook.com Palladium-catalyzed reactions, for example, have been developed for the α-alkenylation of arylacetonitriles to produce aryl acrylonitrile (B1666552) derivatives, which are themselves an important subclass of compounds in the pharmaceutical industry. wipo.int Furthermore, green chemistry approaches are being explored, such as the synthesis of α-(hetero)arylacetonitriles from gem-difluoroalkenes using aqueous ammonia (B1221849), which avoids the use of toxic cyanating agents and metal catalysts. chemicalbook.comsigmaaldrich.com

Arylacetonitriles with electron-withdrawing or electron-donating groups on the aromatic ring exhibit diverse reactivity and are used to synthesize a variety of substituted heterocyclic scaffolds. chemicalbook.comwipo.int The specific placement of substituents, such as the ortho-fluoro and ortho-nitro groups in this compound, is expected to confer unique reactivity to the molecule, making it a potentially valuable intermediate in the synthesis of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O2 B2795911 2-Fluoro-6-nitrophenylacetonitrile CAS No. 105003-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-6-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWFTTRSKJXYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 2 Fluoro 6 Nitrophenylacetonitrile

Reactivity of the Nitrile Functionality in Activated Systems

The electron-withdrawing nature of the ortho-fluoro and ortho-nitro substituents significantly influences the reactivity of the nitrile group in 2-Fluoro-6-nitrophenylacetonitrile. These substituents render the nitrile carbon more electrophilic and susceptible to nucleophilic attack, while also affecting the stability of potential reaction intermediates. This enhanced reactivity is harnessed in various transition metal-catalyzed activation reactions.

Transition metal complexes offer powerful tools for the transformation of the chemically robust nitrile group into other valuable functional groups. The coordination of the nitrile to a metal center activates it towards subsequent reactions.

Recent studies have demonstrated the activation of nitriles by mononuclear cobalt(III)-hydroperoxo complexes. While direct experimental data on this compound is not available, the established mechanism provides a strong basis for predicting its behavior. The reaction is believed to proceed via an intramolecular nucleophilic attack of the hydroperoxide ligand on the carbon atom of the nitrile coordinated to the cobalt center. This process leads to the formation of cobalt(III)-peroxyimidato complexes.

The basicity of the ligand framework supporting the cobalt center is a critical factor in this transformation. More basic ligands enhance the nucleophilicity of the hydroperoxo group, thereby promoting the attack on the nitrile. The electron-deficient nature of the nitrile in this compound, due to the ortho-fluoro and -nitro groups, would likely make it a highly reactive substrate in such a system.

Table 1: General Factors Influencing Cobalt(III)-Hydroperoxo Mediated Nitrile Activation

FactorInfluence on ReactivityPredicted Effect on this compound
Ligand Basicity Increased basicity of the ancillary ligand enhances the nucleophilicity of the hydroperoxo group, accelerating the reaction.Would react favorably with cobalt complexes bearing strongly basic ligands.
Nitrile Electronics Electron-withdrawing groups on the nitrile substrate increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.The fluoro and nitro groups strongly activate the nitrile for this transformation.
Metal Center The cobalt(III) center acts as a Lewis acid, coordinating and activating the nitrile.Effective coordination is expected.

Iron catalysts provide an economical and environmentally friendly option for nitrile reduction. The iron-catalyzed hydroboration of nitriles with reagents like pinacolborane (HBpin) leads to the formation of bis(boryl)amines, which can be subsequently hydrolyzed to yield primary amines. This represents a formal cleavage of the carbon-nitrogen triple bond and its replacement with new C-N and N-H single bonds.

Table 2: General Scheme for Iron-Catalyzed Nitrile Hydroboration

StepDescription
1. Catalyst Activation An iron precatalyst is activated to a catalytically active species.
2. Nitrile Coordination The nitrile substrate coordinates to the iron center.
3. Hydroboration Stepwise addition of the hydroborating agent across the C≡N triple bond.
4. Product Formation Formation of a bis(boryl)amine product.
5. Catalyst Regeneration The active iron catalyst is regenerated.

Ruthenium complexes are highly versatile catalysts for a variety of nitrile transformations. One of the most prominent reactions is the hydration of nitriles to amides, which proceeds under neutral conditions and demonstrates high functional group tolerance. organic-chemistry.orgrsc.org Ruthenium catalysts, such as those supported on chitin (B13524) or alumina, or homogeneous pincer complexes, can efficiently facilitate the addition of water across the C≡N bond. organic-chemistry.orgrsc.orgrsc.org

The mechanism often involves the coordination of the nitrile to the ruthenium center, which activates it for nucleophilic attack by a water molecule. nih.gov For this compound, this reaction would yield 2-fluoro-6-nitrophenylacetamide, a valuable building block. The presence of the nitro group is generally well-tolerated in these catalytic systems. rsc.org

Beyond hydration, ruthenium catalysts can also promote other transformations, such as the synthesis of imines from nitriles and secondary alcohols via a hydrogen-transfer strategy. rsc.org

Table 3: Examples of Ruthenium-Catalyzed Nitrile Transformations

ReactionCatalyst TypeProduct from this compound
Hydration Heterogeneous Ru(OH)x/Al2O3 or Homogeneous Ru-pincer complexes organic-chemistry.orgrsc.org2-Fluoro-6-nitrophenylacetamide
Imine Synthesis Homogeneous Ru-dihydride complexes rsc.orgN-alkyl or N-aryl imines (with corresponding alcohols)

The α-carbon in phenylacetonitrile (B145931) derivatives is positioned between two electron-withdrawing groups: the phenyl ring and the nitrile. This placement makes the α-protons acidic and susceptible to deprotonation by a base, generating a stabilized carbanion (enolate equivalent). The nucleophilicity of this α-carbon is the basis for a wide range of carbon-carbon bond-forming reactions. In this compound, the additional strong electron-withdrawing effect of the ortho-nitro group further enhances the acidity of the α-protons, making it a particularly effective nucleophile precursor.

Nitrophenylacetonitriles, including by extension this compound, have been identified as excellent nucleophiles in enantioselective organocatalytic conjugate additions (Michael additions). In these reactions, a chiral organocatalyst, typically a secondary amine, activates an α,β-unsaturated aldehyde or ketone towards nucleophilic attack. Simultaneously, a base facilitates the deprotonation of the nitrophenylacetonitrile to generate the nucleophilic species.

The nitro group plays a crucial role, acting as a temporary activating group that increases the acidity of the α-carbon. This allows the use of milder bases and facilitates the formation of the key C-C bond with high stereocontrol, dictated by the chiral environment created by the catalyst. This methodology provides a powerful route to synthesize complex, enantioenriched molecules from simple precursors.

Table 4: Key Components in Organocatalytic Conjugate Addition of Phenylacetonitriles

ComponentRoleExample
Nucleophile This compoundProvides the α-carbon for C-C bond formation.
Electrophile α,β-Unsaturated Aldehyde/KetoneAccepts the nucleophilic attack (Michael acceptor).
Organocatalyst Chiral Secondary Amine (e.g., diarylprolinol silyl (B83357) ether)Forms a chiral iminium ion with the electrophile, controlling the stereochemistry of the addition.
Base Weak organic or inorganic baseDeprotonates the phenylacetonitrile to generate the carbanion.

Nucleophilic Reactivity of the α-Carbon in Phenylacetonitriles

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst. The acidic nature of the α-protons in this compound makes it a suitable substrate for this transformation.

While specific examples detailing the Knoevenagel condensation of this compound are not extensively documented in readily available literature, the general reactivity of related phenylacetonitriles provides a strong basis for its expected behavior. The reaction would proceed by deprotonation of the benzylic carbon to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields the corresponding α,β-unsaturated nitrile derivative. The reaction is typically catalyzed by weak bases such as piperidine (B6355638) or ammonium (B1175870) acetate.

Table 1: Representative Examples of Knoevenagel Condensation with Phenylacetonitrile Derivatives

Phenylacetonitrile DerivativeCarbonyl CompoundProduct
PhenylacetonitrileBenzaldehyde(E/Z)-2,3-Diphenylacrylonitrile
4-Chlorophenylacetonitrile4-Methoxybenzaldehyde(E/Z)-2-(4-Chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile
2-Nitrophenylacetonitrile (B16159)Formaldehyde2-(2-Nitrophenyl)acrylonitrile

This table presents generalized examples to illustrate the expected outcome of Knoevenagel condensation reactions.

Intramolecular Nucleophilic Attack and Cyclization

The strategic positioning of the fluoro and nitro groups ortho to the acetonitrile (B52724) moiety in this compound opens up avenues for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. A key transformation that enables such cyclizations is the reduction of the nitro group to an amine.

Upon reduction of the nitro group, typically with reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation, 2-amino-6-fluorophenylacetonitrile is formed. The resulting primary amine can then participate in an intramolecular nucleophilic attack on the nitrile carbon. This type of reaction, often referred to as a Thorpe-Ziegler cyclization, is a powerful method for the synthesis of cyclic ketones after hydrolysis of the initial enamine product. In the case of 2-amino-6-fluorophenylacetonitrile, this would lead to the formation of a substituted indolinone derivative.

Furthermore, the amino group can act as a nucleophile in reactions with other internal or external electrophiles, leading to a variety of fused heterocyclic systems. For instance, treatment with a one-carbon electrophile could initiate the formation of a quinazoline (B50416) ring system.

Cyclization and Annulation Reactions Involving this compound Derivatives

The derivatives of this compound, particularly those where the nitro group has been transformed, are valuable precursors for more complex cyclization and annulation reactions to construct polycyclic heterocyclic scaffolds.

Copper-Catalyzed [4 + 2] Annulation with α,β-Unsaturated Ketoximes

Copper-catalyzed annulation reactions have emerged as a powerful tool for the synthesis of substituted pyridines and other nitrogen-containing heterocycles. While direct copper-catalyzed [4 + 2] annulation of this compound with α,β-unsaturated ketoximes has not been specifically reported, the reaction of related nitriles provides a model for this transformation.

In a typical reaction, a copper(II) catalyst, such as copper(II) acetate, facilitates the reaction between a nitrile and an α,β-unsaturated ketoxime. beilstein-journals.org This cascade process can involve several steps, including reduction, Michael addition, cyclization, and aromatization, to afford highly functionalized pyridine (B92270) derivatives. beilstein-journals.org The nitrile serves as a one-carbon component in the construction of the pyridine ring. The application of this methodology to derivatives of this compound could provide a route to novel substituted quinolines or other fused pyridine systems, depending on the nature of the derivative used.

Construction of Diverse Heterocyclic Scaffolds

The chemical functionalities present in this compound and its derivatives allow for the construction of a wide range of heterocyclic scaffolds. A particularly important application is in the synthesis of quinazolines and their derivatives, which are known for their broad spectrum of biological activities.

The synthesis of quinazolines from 2-aminobenzonitrile (B23959) derivatives is a well-established strategy. Following the reduction of the nitro group in this compound to yield 2-amino-6-fluorobenzonitrile, this intermediate can undergo condensation with various electrophilic partners. For example, reaction with guanidine (B92328) carbonate can lead to the formation of 2,4-diaminoquinazolines. mdpi.com Similarly, condensation with aldehydes or other one-carbon synthons can provide access to a variety of substituted quinazolines. The fluorine atom at the 8-position of the resulting quinazoline ring can be retained or potentially be displaced by other nucleophiles under specific conditions, further increasing the molecular diversity accessible from this starting material.

Oxidative and Reductive Transformations of Nitrophenylacetonitriles

The nitrile and nitro groups of this compound can undergo various oxidative and reductive transformations, further expanding its synthetic utility.

Oxidative Ritter-Type Reactions for Amide Formation

The Ritter reaction is a classic method for the synthesis of N-alkyl amides from a nitrile and a source of a stable carbocation, typically generated from an alcohol or alkene under strongly acidic conditions. wikipedia.orgorganic-chemistry.org An oxidative variant of the Ritter reaction allows for the formation of amides from substrates that can be oxidized to generate a carbocationic intermediate.

While specific examples involving this compound in oxidative Ritter-type reactions are scarce, the general principle can be applied. An oxidative Ritter-type reaction on a suitable substrate in the presence of this compound would involve the generation of a carbocation, which is then trapped by the nitrogen atom of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion would yield an N-substituted 2-fluoro-6-nitrophenylacetamide derivative. Electrochemical methods have also been developed for carrying out Ritter-type reactions under milder conditions. nih.gov

Reductive Conversion of Nitriles to Amines

The transformation of the nitrile group (-C≡N) in this compound to a primary amine group (-CH₂NH₂) is a synthetically valuable reduction. This reaction yields 2-(aminomethyl)-1-fluoro-3-nitrobenzene, a compound with potential applications in the synthesis of more complex molecules. The presence of the nitro group presents a significant challenge, as it is also susceptible to reduction under many conditions used for nitrile hydrogenation. Therefore, achieving chemoselective reduction of the nitrile is of paramount importance.

Several general methodologies for the reduction of nitriles to primary amines are established in organic chemistry, and these can be considered for their applicability to this compound. The primary methods include catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of nitriles. ambeed.com This process typically involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst. Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (e.g., Pd/C) or as Raney nickel. rsc.org The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. ambeed.com

For substrates containing other reducible functional groups, such as the nitro group in this compound, catalyst choice is crucial for selectivity. While standard hydrogenation catalysts will likely reduce both the nitrile and the nitro group, specialized catalysts or reaction conditions can sometimes achieve selective reduction. For instance, Raney Cobalt has been noted for its good selectivity in the hydrogenation of nitriles. rsc.org Transfer hydrogenation, using a hydrogen donor like formic acid in the presence of a palladium catalyst, can also be a mild and selective method for nitrile reduction. rsc.org

Chemical Reduction:

Complex metal hydrides are powerful reducing agents capable of converting nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, typically used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). However, LiAlH₄ is a very strong reducing agent and would likely reduce the nitro group of this compound as well.

Milder and more selective reducing agents are therefore of greater interest. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or diisopropylaminoborane, are known to reduce nitriles. prepchem.com The reactivity of these reagents can be modulated by the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluoro and nitro groups in the target molecule, generally increase the rate of reduction of the nitrile group. prepchem.com The selective reduction of a nitrile in the presence of a nitro group is a known synthetic challenge, but has been achieved using reagents like sodium borohydride (B1222165) in combination with a Lewis acid, such as boron trifluoride etherate, or a Brønsted acid like trifluoroacetic acid. These conditions can activate the nitrile group towards reduction while leaving the nitro group intact.

A summary of relevant research findings on the reduction of similar nitrile-containing compounds is presented in the interactive table below. While no direct experimental data for this compound was found, these examples provide valuable insight into potential reaction conditions.

Interactive Data Table: Reductive Conversion of Nitriles to Primary Amines

ReactantReagent/CatalystSolventConditionsProductYield (%)
BenzonitrilesDiisopropylaminoborane / cat. LiBH₄TetrahydrofuranAmbient TemperatureBenzylaminesHigh
2,4-DichlorobenzonitrileDiisopropylaminoborane / cat. LiBH₄Tetrahydrofuran25 °C, 5 h2,4-Dichlorobenzylamine99
Substituted BenzonitrilesPd/C, Formic Acid, Triethylamine (B128534)Tetrahydrofuran40 °C, 2 hSubstituted Benzylamines-
Aromatic NitrilesH₂ / Raney Ni--Primary Amines-
2-NitrobenzonitrileBoron Trifluoride Etherate, Sodium Borohydride2-MethyltetrahydrofuranRoom Temperature2-NitrobenzylamineGood

Mechanistic Investigations of 2 Fluoro 6 Nitrophenylacetonitrile Transformations

Elucidation of Nitrile Activation Mechanisms by Metal Complexes

The activation of the nitrile group in 2-fluoro-6-nitrophenylacetonitrile by metal complexes is a critical step in many of its synthetic applications, particularly in reactions that form new carbon-carbon or carbon-nitrogen bonds at the nitrile position. While direct mechanistic studies on this specific molecule are not extensively detailed in the literature, the activation mechanisms can be inferred from studies on related aryl nitriles and metal-catalyzed reactions like the Ritter reaction and cross-coupling processes. chinesechemsoc.orgescholarship.org

In general, transition metal complexes, particularly those of palladium and copper, can activate the nitrile group through coordination. escholarship.orguni-rostock.de The proposed mechanism involves the donation of the lone pair of electrons from the nitrile nitrogen to a vacant orbital on the metal center (e.g., Pd(II) or Cu(I)/Cu(II)). This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

In palladium-catalyzed reactions, such as reductive cyclizations, the initial step often involves the coordination of the nitrile. uni-rostock.dersc.org For copper-catalyzed reactions, which are effective in forming aryldifluoronitriles, a copper catalyst facilitates the coupling of an α-silyldifluoroacetonitrile reagent with aryl halides. escholarship.org The nitrile group's interaction with the copper center is crucial for the reaction's success.

Another relevant transformation is the oxidative Ritter-type reaction, where nitriles react with carbocation intermediates. chinesechemsoc.org While often acid-catalyzed, metal catalysts can be involved in generating the necessary carbocation or in activating the nitrile. In the context of this compound, a metal complex could facilitate the generation of an intermediate that then undergoes intramolecular attack by the activated nitrile.

Mechanistic Pathways in Catalytic Annulation Reactions

Catalytic annulation reactions involving this compound are pivotal for the synthesis of heterocyclic structures, most notably indoles. The mechanism typically proceeds via a reductive-annulation pathway, where the nitro group is first reduced, followed by an intramolecular cyclization involving the nitrile group.

A common pathway is a variation of the Mąkosza Indole (B1671886) Synthesis. rsc.org This process begins with the synthesis of the 2-nitrophenylacetonitrile (B16159) scaffold itself, often through Vicarious Nucleophilic Substitution (VNS). rsc.orgrsc.org The subsequent and crucial step is the reductive cyclization.

The general mechanism using a palladium catalyst (e.g., Pd/C) and a reducing agent (e.g., H₂) involves the following steps:

Reduction of the Nitro Group: The ortho-nitro group is selectively reduced by the catalyst to an amino group (-NH₂).

Intramolecular Cyclization (Annulation): The newly formed amino group acts as an intramolecular nucleophile, attacking the electrophilic carbon of the adjacent nitrile group. This attack leads to the formation of a five-membered ring, creating an imine intermediate.

Tautomerization/Aromatization: The imine intermediate then tautomerizes to form the more stable aromatic indole ring system. In some variations, an elimination step may occur to achieve aromatization. rsc.org

This reductive-annulation process is a powerful tool for converting ortho-nitroarylacetonitriles into valuable indole products. rsc.org

Insights into Nucleophilic Addition and Sequential Elimination Reactions

The transformation of this compound is frequently dominated by Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.orglibretexts.org The presence of a strong electron-withdrawing nitro group positioned ortho to the fluorine atom makes the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles. The fluorine atom serves as an excellent leaving group in this context.

The SNAr mechanism is a two-step process:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This addition breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com The negative charge of this complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group.

A highly relevant example involves the reaction with the carbanion derived from acetonitrile (B52724) (CH₂CN⁻). In mass spectrometry experiments using acetonitrile as a solvent, a related compound, 3,4-difluoronitrobenzene, was shown to react with the CH₂CN⁻ nucleophile. researchgate.netmdpi.com This reaction proceeds via a nucleophilic attack, leading to the formation of an anionic σ-complex (Meisenheimer complex), followed by the elimination of a fluorine atom. mdpi.comresearchgate.net A similar pathway is expected for this compound, where an external nucleophile displaces the fluorine atom.

Influence of Electronic Effects and Substituent Parameters on Reactivity

The reactivity of this compound is profoundly influenced by the electronic properties of its substituents. The interplay between the electron-withdrawing nitro group and the electronegative fluorine atom is key to understanding its behavior in SNAr and other reactions. wikipedia.orgnih.gov

Electron-Withdrawing Effects:

Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. wikipedia.orgnih.gov Its position ortho to the fluorine leaving group is crucial, as it allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate formed during SNAr reactions. libretexts.org

Fluoro Group (-F): Fluorine exerts a strong -I (inductive) effect due to its high electronegativity, which also helps to withdraw electron density from the ring and activate it for nucleophilic attack. masterorganicchemistry.com This electronic pull makes the rate-determining addition step of the SNAr mechanism faster. masterorganicchemistry.com

The combined effect of these groups makes the aromatic ring of this compound a potent electrophile.

Substituent Parameters (Hammett Constants): Hammett constants (σ) quantify the electronic effect (both inductive and resonance) of a substituent on the reactivity of a benzene derivative. Positive σ values indicate an electron-withdrawing character, while negative values indicate an electron-donating character. The Hammett equation can be used to correlate reaction rates, with the sensitivity constant (ρ) indicating the reaction's susceptibility to electronic effects. SNAr reactions typically have large, positive ρ values, confirming that they are accelerated by electron-withdrawing substituents. mdpi.com

Below is a table of Hammett constants for the substituents found on the ring, illustrating their electron-withdrawing strength.

Substituentσ_metaσ_para
-F+0.34+0.06
-NO₂+0.71+0.78
-CH₂CN+0.18+0.50
Data sourced from standard physical organic chemistry texts.

These values confirm that the nitro group has the most powerful electron-withdrawing effect, especially when para to the reaction center, which explains its dominant role in stabilizing the Meisenheimer intermediate in SNAr reactions. The fluorine atom's primary contribution to reactivity in this context is its strong inductive withdrawal, which is not fully captured by the para constant alone but is critical for activating the ipso-carbon.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹³C NMR Spectroscopy: Similar to ¹H NMR, specific ¹³C NMR data for 2-Fluoro-6-nitrophenylacetonitrile is not explicitly detailed. However, data for analogous compounds like (E)-2-(4-Fluoro-2-isocyanophenyl)-3-phenylacrylonitrile shows distinct signals for the aromatic carbons, with the carbon atom bonded to fluorine exhibiting a characteristic doublet due to ¹³C-¹⁹F coupling. rsc.org The nitrile carbon typically appears in the range of 115-120 ppm.

¹⁹F NMR Spectroscopy: For fluorinated compounds, ¹⁹F NMR is a powerful tool. In a related compound, (E)-2-(4-Fluoro-2-isocyanophenyl)-3-phenylacrylonitrile, the fluorine signal appears at -108.4 ppm. rsc.org This provides a direct method for confirming the presence and electronic environment of the fluorine atom in this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate determination of a compound's molecular formula by providing a precise mass-to-charge ratio (m/z).

For this compound (C₈H₅FN₂O₂), the expected exact mass can be calculated. While direct HRMS data for this specific compound is not in the search results, analysis of similar compounds demonstrates the capability of this technique. For example, HRMS (ESI) analysis of (E)-2-(4-Fluoro-2-isocyanophenyl)-3-phenylacrylonitrile showed a calculated m/z of 249.0823 for [M+H]⁺, with a found value of 249.0825, confirming its molecular formula. rsc.org This level of accuracy allows for unambiguous molecular formula assignment, a critical step in compound identification. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its functional groups:

Nitrile (C≡N) stretch: A sharp, medium-intensity band is anticipated around 2250 cm⁻¹. libretexts.orgmdpi.com

Nitro (NO₂) stretches: Two strong bands are expected, one for the asymmetric stretch (around 1530 cm⁻¹) and one for the symmetric stretch (around 1350 cm⁻¹). nih.gov

C-F stretch: A strong band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic C-H and C=C stretches: These will appear in their characteristic regions of the spectrum.

While a specific IR spectrum for this compound is not provided, the analysis of related nitrophenylacetonitriles and fluorinated aromatic compounds confirms these expected vibrational frequencies. nih.govrsc.orgresearchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

Although a crystal structure for this compound is not available in the provided search results, the technique has been successfully applied to numerous related nitro-substituted aromatic compounds. mdpi.com The process involves growing a single crystal of the compound and diffracting X-rays off the crystal planes. The resulting diffraction pattern is then used to calculate the electron density map and, ultimately, the complete molecular structure, including bond lengths, bond angles, and intermolecular interactions. rsc.orgrsc.org This method would be invaluable for confirming the regiochemistry of the substituents on the phenyl ring and understanding the packing forces in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The compound would be separated from any impurities on a stationary phase, and its purity would be determined by the relative area of its peak in the chromatogram. Different detectors, such as UV-Vis, can be used for detection. url.eduub.eduhplc.eu

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is another powerful separation technique. Coupled with a mass spectrometer (GC-MS), it can provide both separation and identification of the components in a mixture. google.comunimi.it The purity of this compound could be assessed by analyzing the resulting chromatogram for the presence of any additional peaks.

Flash Column Chromatography: This technique is primarily used for the purification of compounds on a preparative scale. Crude this compound would be loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate it from impurities. rsc.orgacs.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its balance of accuracy and computational cost. doi.org It is used to analyze molecular geometries, vibrational frequencies, and electronic properties. doi.org Hybrid models, such as B3LYP, which incorporate elements from both DFT and Hartree-Fock theory, are commonly employed for these calculations. doi.org

DFT calculations are crucial for mapping out potential energy surfaces of chemical reactions, allowing for the identification of transition states and the prediction of reaction mechanisms. mdpi.com A transition state is a specific configuration along a reaction coordinate that represents the highest energy point, and its structure is impractical to capture experimentally due to its transient nature. nih.gov Computational methods can accurately derive these structures, providing insight into the activation energy and feasibility of a reaction. mdpi.comnih.gov

For aromatic compounds like 2-Fluoro-6-nitrophenylacetonitrile, nucleophilic aromatic substitution (SNAr) is a key reaction class. DFT analyses of SNAr reactions have been used to calculate the transition states, revealing a mechanistic continuum that depends on the specific reactants and conditions. mdpi.com Modern approaches even leverage machine learning, trained on quantum chemical data, to efficiently predict minimum-energy paths and transition state geometries from only the reactant and product structures, accelerating the exploration of large chemical reaction spaces. arxiv.org These models can predict the interatomic distances within a transition state structure based on the features of the starting and ending molecules. nih.gov

The electronic properties of this compound are governed by the interplay of its functional groups: the electron-withdrawing nitro (–NO₂) and cyano (–CN) groups, and the electronegative fluoro (–F) atom. DFT calculations are used to quantify these effects by mapping the electronic charge distribution and calculating key parameters like frontier molecular orbitals (HOMO and LUMO). mdpi.comsemanticscholar.org

The presence of strong electron-withdrawing groups, such as the cyano group, significantly impacts the electronic properties of a molecule. mdpi.com It can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which influences the molecule's redox properties and electronic absorption spectra. semanticscholar.orgmdpi.com In a study of the related (4-nitrophenyl)acetonitrile, calculations showed that upon forming a carbanion, the negative charge is delocalized across the cyano group, the nitro group, and the phenyl ring. researchgate.net This delocalization is a key factor in the stability and reactivity of such species. DFT calculations can also predict how solvent polarity affects the electronic structure and stability of polar excited states. semanticscholar.org

Below is a table summarizing typical electro-optical parameters that can be calculated using DFT for a related dicyano-phenylenevinylene fluorophore, illustrating the type of data generated in these studies.

ParameterDescriptionCalculated Value (eV)
HOMO Highest Occupied Molecular Orbital Energy-6.61
LUMO Lowest Unoccupied Molecular Orbital Energy-3.53
Energy Gap Difference between LUMO and HOMO3.08
HRE Hole Reorganization Energy0.255
ERE Electron Reorganization Energy0.299
Data adapted from a computational study on a related compound, CN-PV-NHMe. semanticscholar.org

Hartree-Fock (HF) Methods in Molecular System Studies

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While often used as a starting point for more advanced calculations, HF itself can provide valuable qualitative insights into molecular structure and properties. researchgate.net

In a comparative study on (4-nitrophenyl)acetonitrile, both HF and DFT methods were used to calculate its structure and vibrational spectra. researchgate.net The results showed that while both methods could predict the significant structural and spectral changes that occur upon deprotonation to form the carbanion, DFT predictions generally showed better agreement with experimental data. researchgate.net For instance, HF calculations can sometimes result in larger deviations from experimental vibrational frequencies compared to DFT methods like B3LYP. researchgate.net Despite this, HF remains a fundamental theory, and many modern computational approaches, including popular DFT functionals, incorporate elements of the Hartree-Fock theory. doi.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that seek to correlate the chemical structure of a series of compounds with their reactivity or biological activity. science.gov These models are built by finding a statistical relationship between calculated molecular descriptors (representing steric, electronic, or hydrophobic properties) and experimentally measured reactivity.

For a compound like this compound, a QSRR study could be developed to predict its reactivity in a specific class of reactions, such as nucleophilic substitutions. science.gov This would involve synthesizing or computationally modeling a series of related nitrophenylacetonitrile derivatives with varying substituents. By calculating descriptors for each molecule and correlating them with their reaction rates, a predictive model can be built. science.gov Such approaches have been successfully used to rationalize and predict enantioselectivity in reactions catalyzed by chiral acids and to understand the behavior of molecules in analytical techniques like liquid chromatography. science.govscience.gov

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena in Related Fluorophores

Many traditional organic fluorophores exhibit strong emission in dilute solutions but suffer from Aggregation-Caused Quenching (ACQ) in the solid state or at high concentrations. mdpi.comwalisongo.ac.id This quenching is typically due to the formation of non-emissive aggregates like excimers through strong intermolecular π-π stacking. walisongo.ac.idnih.gov

In contrast, a phenomenon known as Aggregation-Induced Emission (AIE) describes molecules that are weakly emissive when dissolved but become highly luminescent upon aggregation. mdpi.comnih.gov This effect was first identified in 2001 and is often attributed to the Restriction of Intramolecular Rotation (RIR) mechanism. nih.gov In solution, free intramolecular rotation of parts of the molecule provides a non-radiative pathway for the excited state to decay. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative channel and forces the molecule to decay via fluorescence, thus "turning on" the light emission. nih.gov

Compounds structurally related to this compound, particularly those containing dicyano-phenylenevinylene and nitro-stilbene skeletons, have been extensively studied for their AIE and ACQ properties. mdpi.commdpi.comnih.gov The presence of cyano groups can significantly influence these photophysical behaviors. mdpi.comnih.gov For example, in a comparative study, a dicyano-substituted stilbene (B7821643) derivative (C2) exhibited clear AIE effects, whereas its analogue without the cyano groups (C1) showed typical ACQ behavior. mdpi.comnih.gov DFT calculations in these studies help to explain how substituents affect the molecular geometry and electronic properties that drive either AIE or ACQ. mdpi.commdpi.comnih.gov

The following table compares the photophysical properties of two related fluorophores, one exhibiting ACQ and the other AIE.

PropertyFluorophore C1 (ACQ)Fluorophore C2 (AIE)
Core Structure PhenylenevinyleneDicyano-phenylenevinylene
Behavior in Dioxane/Water Fluorescence decreases upon aggregationFluorescence increases upon aggregation
Emission in Dioxane 520 nm550 nm
Emission in DMF 578 nm620 nm
Solid State Quantum Yield LowHigh (75%)
Data adapted from a comparative study on fluorophores C1 and C2. mdpi.comnih.gov

Synthetic Utility and Derivatives of 2 Fluoro 6 Nitrophenylacetonitrile

Application as Versatile Building Blocks in Advanced Organic Synthesis

2-Fluoro-6-nitrophenylacetonitrile serves as a potent building block in organic synthesis, primarily due to the reactivity conferred by its functional groups. The cyanomethyl group provides a nucleophilic carbon and a nitrile moiety that can participate in various cyclization and addition reactions. The ortho-nitro and fluoro substituents activate the aromatic ring and the benzylic position, facilitating a range of chemical transformations.

Organic compounds that serve as fundamental starting materials for constructing more complex molecules through various chemical reactions are known as building blocks. They are crucial in drug discovery, material science, and chemical research. academicjournals.org Phenylacetonitrile (B145931) derivatives, particularly those bearing nitro groups, are recognized as valuable building blocks for creating diverse compounds. rsc.org For instance, the related compound 2-nitrophenylacetonitrile (B16159) is a key intermediate in the Mąkosza indole (B1671886) synthesis, a process that involves a vicarious nucleophilic substitution followed by reductive cyclization to form the indole scaffold. frontiersin.orgrsc.org This highlights the potential of ortho-nitrophenylacetonitriles to act as precursors for significant heterocyclic systems. The presence of the ortho-fluoro group in this compound further modulates its reactivity, making it a tailored starting material for specialized synthetic applications. nih.gov

Derivatization to Pharmaceutically Relevant Intermediates

The structural motif of this compound is found within more complex molecules designed for pharmaceutical applications. The compound itself can be chemically modified, or "derivatized," to produce intermediates that are then used to build potential drug candidates.

A key transformation is the reduction of the nitro group to an amine, which can then undergo a variety of coupling reactions. For example, in a patent for condensed imidazole (B134444) derivatives with potential antibacterial activity, the structurally similar compound (2-fluoro-3-nitrophenyl)acetonitrile is used as a starting material. acs.org The nitrile is converted to an amide, and the nitro group is subsequently reduced to an amine, which then participates in the construction of a complex benzimidazole (B57391) ring system. acs.org This demonstrates a clear pathway where a fluoro-nitrophenylacetonitrile core is elaborated into a pharmaceutically relevant scaffold. Such intermediates are valuable in the synthesis of bioactive compounds aimed at novel therapeutic targets. acs.org

Table 1: Derivatization of a Fluoro-Nitrophenylacetonitrile for Pharmaceutical Synthesis

Starting Material Reagent/Condition Product Application
(2-fluoro-3-nitrophenyl)acetonitrile 1. 7M NH3 in MeOH (2-amino-6-fluorophenyl)acetonitrile Intermediate for antibacterial agents acs.org

This table illustrates a representative derivatization of a structural isomer to show the potential synthetic routes for this compound.

Role in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry and material science. nih.gov this compound is a precursor for various heterocyclic structures due to its reactive nitrile and activated aromatic ring.

The pyrimidine (B1678525) ring is a core component of many biologically active molecules, including several drugs. nih.govnih.gov General synthetic strategies for pyrimidines often involve the condensation of a three-carbon unit with a compound containing an N-C-N moiety, such as guanidine (B92328) or other amidines. semanticscholar.org Nitriles can serve as precursors to the necessary amidine functionality or participate directly in cycloaddition reactions. For instance, niobium(V) chloride can mediate the [2+2+2] cycloaddition of alkynes and aryl nitriles to form substituted pyrimidines. acs.org

A common and versatile method for constructing the pyrimidine ring is the reaction of a β-dicarbonyl compound or its equivalent with an amidine. In the synthesis of potent bone anabolic agents, highly substituted pyrimidines were prepared by reacting (E)-chalcones (α,β-unsaturated ketones) with guanidinium (B1211019) hydrochloride in the presence of a base. nih.gov While not a direct use of this compound, this highlights a standard methodology where the core pyrimidine ring is constructed. The functional groups on this compound could be transformed to create the necessary precursors for such cyclization reactions, demonstrating its potential utility in accessing complex pyrimidine derivatives.

Coumarins are a class of compounds known for their fluorescence and are widely used as dyes, indicators, and optical materials. nih.govub.edu The properties of coumarin-based chromophores can be fine-tuned by introducing various functional groups. The ortho-nitroarylacetonitrile moiety is particularly effective for creating chromophores that absorb light at longer wavelengths (red-shifted absorption).

Research has demonstrated the synthesis of a library of coumarin-based chromophores through the condensation of a 7-(N,N-diethylamino)-4-methyl-2-thiocoumarin with various arylacetonitrile derivatives. researchgate.net In this work, the structurally related 2-(2-fluoro-4-nitrophenyl)acetonitrile was successfully used to create a novel coumarin (B35378) derivative. researchgate.net The reaction involves the condensation of the activated methylidene group of the arylacetonitrile with the thiocoumarin in the presence of triethylamine (B128534) and silver nitrate. researchgate.net The incorporation of the fluoro- and nitro-substituted phenyl ring onto the coumarin scaffold results in a push-pull chromophore with significant intramolecular charge-transfer character, leading to absorption in the green-to-red region of the visible spectrum. researchgate.netresearchgate.net

Table 2: Arylacetonitriles Used in the Synthesis of Coumarin-Based Chromophores

Arylacetonitrile Reactant Key Substituents Resulting Chromophore Application
4-nitrophenylacetonitrile p-NO2 Model for red-shifted absorption researchgate.net
2-(2-cyano-4-nitrophenyl)acetonitrile o-CN, p-NO2 Tuning photophysical properties researchgate.net
2-(2-fluoro-4-nitrophenyl)acetonitrile o-F, p-NO2 Tuning photophysical properties researchgate.net

This table is based on research developing novel coumarin chromophores and shows the utility of substituted nitrophenylacetonitriles. researchgate.net

Biocatalytic Transformations of Arylacetonitriles

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. Nitrile-hydrolyzing enzymes, such as nitrilases and nitrile hydratases, are of significant interest for their ability to convert nitriles into valuable carboxylic acids and amides, respectively.

Studies on various arylacetonitriles have shown that biocatalytic systems can effectively hydrolyze these substrates. researchgate.net The substrate selectivity of these enzymes is influenced by the substitution pattern on the aromatic ring and the aliphatic chain. For instance, nitrilases from different microbial sources exhibit varying activities towards phenylacetonitrile and its substituted derivatives. While many nitrilases show reduced activity with substituted phenylacetonitriles, an exception is often observed for 2-fluoro compounds, which are thought to be tolerated due to the small size of the fluorine substituent. researchgate.net

Nitrile hydratase systems, often found in Rhodococcus strains, are capable of converting nitriles to amides. These systems can also mediate the synthesis of α-hydroxy carboxylic acids or amides from aldehydes in the presence of cyanide. The transformation of arylacetonitriles like this compound using these enzymatic methods provides a green and efficient route to the corresponding 2-fluoro-6-nitrophenylacetamide and 2-fluoro-6-nitrophenylacetic acid, which are themselves valuable synthetic intermediates.

Conclusion and Future Research Perspectives

Current Challenges and Opportunities in Fluoro-Nitrophenylacetonitrile Research

Despite these challenges, significant opportunities exist. The unique electronic properties conferred by the fluorine and nitro substituents make these molecules attractive targets for the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of both the fluoro and nitro groups can significantly influence the reactivity of the aromatic ring and the acetonitrile (B52724) moiety, opening up possibilities for novel chemical transformations. There is a growing demand for fluorinated organic compounds in various high-performance applications, which drives the need for innovative synthetic strategies. The inherent properties of fluorinated compounds, such as enhanced thermal stability and chemical resistance, make them valuable in the development of advanced polymers and materials. nbinno.com

Emerging Methodologies and Synthetic Strategies for Enhanced Efficacy and Selectivity

To overcome the synthetic challenges, researchers are exploring a variety of emerging methodologies. Modern catalytic systems, including those based on transition metals, are being developed to achieve more efficient and selective cyanation of aromatic rings. These methods often proceed under milder conditions and exhibit greater functional group tolerance compared to traditional approaches.

Furthermore, advancements in C-H activation and functionalization techniques offer promising avenues for the direct introduction of cyano groups into aromatic systems, potentially streamlining the synthesis of complex nitriles. The development of novel fluorinating agents and techniques is also crucial for the efficient and selective incorporation of fluorine atoms into organic molecules. Catalytic fluorination has become a key methodology for this purpose, with various catalytic systems enabling site-selective fluorination under a range of conditions. mdpi.com The exploration of flow chemistry and other process intensification technologies could also lead to more efficient and scalable syntheses of fluoro-nitrophenylacetonitriles.

Broader Impact on Advanced Organic Synthesis and Materials Science

In the realm of materials science, the incorporation of fluorinated aromatic nitriles into polymers and other materials can lead to enhanced properties. Fluorinated compounds are known to impart desirable characteristics such as high thermal stability, chemical inertness, and low surface energy. nbinno.com These properties are highly sought after in a wide range of applications, including advanced coatings, high-performance polymers, and electronic materials. nbinno.comacs.org The insights gained from studying the structure-property relationships of fluoro-nitrophenylacetonitriles can guide the design of new materials with tailored functionalities. As our understanding of these fascinating molecules grows, so too will their impact on the landscape of advanced organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-6-nitrophenylacetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nitrile group introduction via nucleophilic substitution or condensation. For example, fluorinated benzaldehyde precursors (e.g., 2-fluoro-6-nitrobenzaldehyde) react with cyanide sources like NaCN/KCN under basic conditions (NaOH or K₂CO₃). Temperature control (60–80°C) and solvent selection (DMF or acetonitrile) are critical for yield optimization. Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies fluorine-induced deshielding effects (e.g., aromatic proton splitting patterns at δ 7.5–8.5 ppm) and nitrile carbon signals (δ ~115–120 ppm).
  • IR Spectroscopy : Confirms the nitrile group (C≡N stretch at ~2240 cm⁻¹) and nitro group (asymmetric NO₂ stretch at ~1520 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₈H₅FNO₂: calc. 182.0253) .

Advanced Research Questions

Q. How do electronic effects from fluorine and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The ortho -nitro group acts as a strong electron-withdrawing group (EWG), directing electrophilic attacks to specific positions, while the meta -fluoro group enhances aromatic stability. Computational studies (DFT) can map charge distribution to predict regioselectivity in Suzuki-Miyaura couplings. Experimental validation involves comparing yields with/without substituents .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated nitriles like this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies (e.g., enzyme inhibition assays) while controlling for variables like solvent polarity or assay pH.
  • Structure-Activity Relationship (SAR) : Isolate electronic (Hammett σ values) vs. steric effects using analogs (e.g., 2-Chloro-6-nitrophenylacetonitrile).
  • Reproducibility Checks : Validate assay protocols using standardized positive/negative controls .

Q. How can reaction intermediates of this compound be trapped and characterized in complex transformations?

  • Methodological Answer :

  • In Situ Monitoring : Use low-temperature NMR (−40°C) or cryo-trapping to stabilize intermediates like nitrile oxides.
  • Isotopic Labeling : Introduce ¹⁵N or ¹⁸O labels to track nitro group reduction pathways (e.g., nitro → amine).
  • X-ray Crystallography : Resolve transient intermediates co-crystallized with stabilizing agents (e.g., crown ethers) .

Data Analysis & Experimental Design

Q. What computational tools predict the thermodynamic stability of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO).
  • Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for tautomerization or degradation pathways.
  • QSPR Models : Correlate substituent parameters (e.g., σₚ) with experimental stability data .

Q. How do solvent effects impact the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :

  • Polar Protic vs. Aprotic Solvents : Compare reaction rates in MeOH (protic, stabilizes intermediates) vs. DMF (aprotic, accelerates SNAr).
  • Kamlet-Taft Parameters : Quantify solvent polarity (π*) and hydrogen-bonding effects (β) to optimize yields.
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation .

Safety & Handling (Research Context)

Q. What precautions are essential when handling this compound in high-temperature reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods with HEPA filters to capture volatile nitrile byproducts.
  • Thermal Stability Testing : Conduct DSC/TGA to identify exothermic decomposition thresholds (>200°C).
  • PPE : Wear nitrile gloves and gas-tight goggles to prevent dermal/ocular exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.